molecular formula C46H64N14O12S2 B549326 Desmopressin CAS No. 16679-58-6

Desmopressin

Cat. No. B549326
CAS RN: 16679-58-6
M. Wt: 1069.2 g/mol
InChI Key: NFLWUMRGJYTJIN-NXBWRCJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmopressin is a synthetic analog of vasopressin used to reduce renal excretion of water in central diabetes insipidus and nocturia . It is a man-made form of a hormone that occurs naturally in the pituitary gland and regulates how the body uses water .


Synthesis Analysis

Desmopressin is a synthetic peptide consisting of nine amino acids . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .


Molecular Structure Analysis

Desmopressin has a molecular formula of C46H64N14O12S2, an average mass of 1069.22 Da, and a mono-isotopic mass of 1068.427002 Da .


Chemical Reactions Analysis

Desmopressin is very similar to endogenous peptides present in human plasma . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .


Physical And Chemical Properties Analysis

Desmopressin has a density of 1.6±0.1 g/cm3, a molar volume of 684.0±7.0 cm3, and a polar surface area of 486 Å2 .

Scientific Research Applications

Hemostatic Agent in Bleeding Disorders

Desmopressin is widely used as a hemostatic agent. It's particularly effective in treating conditions like von Willebrand disease and mild hemophilia A. Its utility extends to various inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by antithrombotic drugs (e.g., aspirin, ticlopidine) (Franchini, 2007). Desmopressin also shows efficacy in reducing blood loss and transfusion requirements in surgeries characterized by significant blood loss (Mannucci, 1997).

Treatment of Nocturia

Desmopressin has been effectively used in the treatment of nocturia, particularly in conditions like central diabetes insipidus and primary nocturnal enuresis. It's shown to be safe and effective in controlling polyuria and the resulting symptoms. Its role is increasingly recognized in treating adult nocturia, especially associated with conditions like multiple sclerosis, orthostatic hypotension, Parkinson’s disease, and autonomic failure (Abrams et al., 2002).

Nontransfusional Treatment for Congenital and Acquired Bleeding Disorders

Desmopressin serves as a nontransfusional treatment option for mild to moderate hemophilia and von Willebrand disease. It raises levels of factor VIII coagulant activity and von Willebrand factor, shortening prolonged bleeding times. It's also useful in treating uremia, cirrhosis, and various platelet dysfunctions (Mannucci, 1988).

Management of Menorrhagia

Desmopressin has therapeutic value in treating menorrhagia, particularly related to intrauterine device (IUD) use. Its action in enhancing local hemostasis without affecting uterine blood flow makes it a useful option in this context (Mercorio et al., 2003).

Reducing Surgical Blood Loss

In heart surgeries and other major operations characterized by significant blood loss, desmopressin has been used to reduce blood loss and transfusion requirements. This application leverages its ability to increase coagulation factors and improve hemostasis (Jahangirifard et al., 2023).

Treatment of Diabetes Insipidus

Desmopressin is the treatment of choice in the substitution therapy for diabetes insipidus. Its pronounced antidiuretic effect and efficacy in this condition have been well-documented in clinical studies (Kapić et al., 2005).

Managing Nocturia in Multiple Sclerosis Patients

It's an effective and safe treatment for managing nocturia and enuresis in patients with multiple sclerosis, significantly decreasing nocturnal urinary frequency and volume (Eckford et al., 1994).

Safety And Hazards

Desmopressin may cause serious side effects such as low levels of sodium in the body, which may lead to headache, confusion, muscle cramps, severe weakness, vomiting, loss of coordination, and feeling restless or unsteady . It should not be used in people with severe kidney disease or low blood sodium .

Future Directions

Desmopressin has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet, and oral lyophilisate . It is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus . Further pediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .

properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/t28-,29+,30+,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLWUMRGJYTJIN-PNIOQBSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62288-83-9 (monoacetate), 62357-86-2 (monoacetate trihydrate), 62357-86-2 (acetate salt/solvate)
Record name Desmopressin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048259
Record name Desmopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1069.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water.
Record name Desmopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desmopressin

CAS RN

16679-58-6
Record name Desmopressin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desmopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMOPRESSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENR1LLB0FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmopressin
Reactant of Route 2
Reactant of Route 2
Desmopressin
Reactant of Route 3
Desmopressin
Reactant of Route 4
Desmopressin
Reactant of Route 5
Desmopressin
Reactant of Route 6
Desmopressin

Citations

For This Compound
51,300
Citations
J Vande Walle, M Stockner, A Raes… - Current Drug …, 2007 - ingentaconnect.com
… Abstract: Desmopressin acetate is the synthetic analogue of the antidiuretic … for desmopressin, and despite its widespread use, comprehensive reviews of the safety of desmopressin are …
Number of citations: 206 www.ingentaconnect.com
PM Mannucci - Blood, The Journal of the American Society of …, 1997 - ashpublications.org
… 12, 13 Unlike the natural antidiuretic hormone, desmopressin produced little or no … was taken when desmopressin was more firmly the clinical indications of desmopressin. Some of …
Number of citations: 637 ashpublications.org
S Lethagen - Annals of hematology, 1994 - Springer
… degradation, desmopressin is metabolized more slowly than vasopressin [3]. Desmopressin has … Desmopressin's hemostatic properties were discovered after a systematic search for …
Number of citations: 115 link.springer.com
KV Juul, BM Klein, R Sandström… - American Journal …, 2011 - journals.physiology.org
… in the antidiuretic response to desmopressin. Based on an … of desmopressin on nocturnal urine volume that could not be explained by pharmacokinetic differences. Mean desmopressin …
Number of citations: 136 journals.physiology.org
CMA Glazener, JHC Evans… - Cochrane Database …, 1996 - cochranelibrary.com
… is finished (54% after alarm compared with 35% after desmopressin in two trials involving 119 children). Adding desmopressin to alarm treatment did not result in better cure rates after …
Number of citations: 425 www.cochranelibrary.com
DW RICHARDSON, AG ROBINSON - Annals of internal medicine, 1985 - acpjournals.org
Desmopressin (dDAVP), a synthetic analog of the neurohypophyseal nonapeptide arginine vasopressin, has enhanced antidiuretic potency, markedly diminished pressor activity, and a …
Number of citations: 355 www.acpjournals.org
JE Kaufmann, UM Vischer - Journal of Thrombosis and Haemostasis, 2003 - Elsevier
The synthetic analog of vasopressin desmopressin (DDAVP) is widely used for the treatment of patients with von Willebrand disease (VWD), hemophilia A, several platelet disorders, …
Number of citations: 305 www.sciencedirect.com
P van Kerrebroeck, M Rezapour, A Cortesse, J Thüroff… - European urology, 2007 - Elsevier
… and received either desmopressin or placebo. RESULTS: 127 patients were randomised to either desmopressin (n=61) or placebo (n=66). Twenty (33%) desmopressin-treated patients …
Number of citations: 177 www.sciencedirect.com
O Zupančič, G Leonaviciute, HT Lam… - Drug Delivery, 2016 - Taylor & Francis
… of desmopressin. However, to the best of our knowledge, no SEDDS protecting desmopressin … It was therefore the aim of this study to design SEDDS for oral desmopressin delivery …
Number of citations: 69 www.tandfonline.com
M Franchini - American journal of hematology, 2007 - Wiley Online Library
Desmopressin, a synthetic derivative of the antidiuretic hormone vasopressin, is the treatment of choice for most patients with von Willebrand disease and mild hemophilia A. Moreover, …
Number of citations: 156 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.